



Application Notes and Protocols: Polysomnography (PSG) Analysis Following SB649868 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SB-649868	
Cat. No.:	B1680840	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analysis of polysomnography (PSG) data following the administration of **SB-649868**, a dual orexin receptor antagonist. This document includes a summary of quantitative PSG changes observed in clinical trials, detailed experimental protocols for conducting PSG studies, and visualizations of the underlying signaling pathway and experimental workflow.

Introduction

SB-649868 is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[1] It competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[2][3] This antagonism of the orexin system leads to a reduction in wakefulness and promotion of sleep.[3] Polysomnography (PSG), the gold-standard for objective sleep measurement, has been a primary tool in evaluating the efficacy of **SB-649868** in clinical trials.[4][5]

Data Presentation: Quantitative PSG Analysis

The following tables summarize the dose-dependent effects of **SB-649868** on key PSG parameters as observed in clinical studies involving patients with primary insomnia and healthy volunteers in a situational insomnia model.



Table 1: Effects of SB-649868 on Sleep Parameters in Patients with Primary Insomnia[4]

PSG Parameter	Placebo	SB-649868 (10 mg)	SB-649868 (30 mg)	SB-649868 (60 mg)
Total Sleep Time (TST)	-	Increase of 22.4 min	Increase of 49.7 min	Increase of 69.8
Wake After Sleep Onset (WASO)	-	Not significant	Decrease of 18.4 min	Decrease of 29.0 min
Latency to Persistent Sleep (LPS)	-	Decrease of 26.1	Decrease of 33.0 min	Decrease of 43.7
REM Sleep (minutes)	-	Dose-dependent increase	Dose-dependent increase	Dose-dependent increase
REM Sleep Latency	-	Dose-dependent reduction	Dose-dependent reduction	Dose-dependent reduction
Stage 2 Sleep (minutes)	-	Dose-dependent increase	Dose-dependent increase	Dose-dependent increase
Slow Wave Sleep (SWS)	-	No significant difference	No significant difference	No significant difference

Table 2: Effects of SB-649868 on Sleep Parameters in a Situational Insomnia Model[6][7]



PSG Parameter	Placebo	SB-649868 (10 mg)	SB-649868 (30 mg)
Total Sleep Time (TST)	-	Increase of 17 min	Increase of 31 min
Wake After Sleep Onset (WASO)	-	Not significant	Decrease of 14.7 min
Latency to Persistent Sleep (LPS)	-	Significant reduction	Significant reduction
REM Sleep Duration	-	Not significant	Increased
REM Sleep Latency	-	Decrease of 20.1 min	Decrease of 34.0 min
Slow Wave Sleep (SWS)	-	No effect	No effect

Experimental Protocols Protocol 1: Polysomnography (PSG) Recording

This protocol is based on the standardized methods used in clinical trials and aligns with the guidelines from the American Academy of Sleep Medicine (AASM).[8][9]

- 1. Participant Preparation:
- Participants should arrive at the sleep laboratory in the evening, at least 2 hours before their habitual bedtime.
- To ensure signal quality, the participant's skin should be cleaned with a mild abrasive and then cleansed with alcohol at the electrode sites.
- Electrodes are applied using a conductive paste and secured.
- 2. PSG Montage: A standard PSG montage should be used to record the following physiological signals:
- Electroencephalogram (EEG): At a minimum, three EEG channels (e.g., F4-M1, C4-M1, O2-M1) to monitor brain wave activity.



- Electrooculogram (EOG): Two channels to detect eye movements, with electrodes placed at the outer canthus of each eye (one slightly above and one slightly below the horizontal).
- Electromyogram (EMG): At least one channel with electrodes placed on the chin to monitor muscle tone. Additional EMG channels on the legs can be used to assess for periodic limb movements.
- Electrocardiogram (ECG): A single-lead ECG to monitor heart rate and rhythm.
- · Respiratory Monitoring:
 - Nasal and/or oral airflow sensors (thermistor or pressure transducer).
 - Thoracic and abdominal respiratory effort belts.
 - Pulse oximeter for measuring arterial oxygen saturation (SpO2).
- Audio-Visual Recording: Continuous audio and video recording to document snoring, body position, and any unusual behaviors during sleep.
- 3. Data Acquisition:
- Data is acquired and digitized using a polysomnography system that meets AASM technical specifications.[8]
- Signal calibration is performed before the recording begins.
- The recording is monitored in real-time by a trained sleep technologist to ensure data quality and patient safety.

Protocol 2: PSG Data Analysis and Sleep Scoring

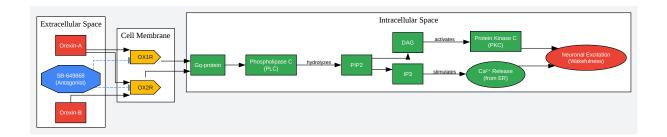
- 1. Sleep Stage Scoring:
- Sleep is scored in 30-second epochs according to the Rechtschaffen and Kales (R&K)
 criteria or the more recent AASM scoring manual.[10][11][12] The AASM guidelines are the
 current standard.



- · Sleep stages are classified as:
 - Wake (W)
 - Non-REM Stage 1 (N1)
 - Non-REM Stage 2 (N2)
 - Non-REM Stage 3 (N3, also known as slow-wave sleep)
 - REM Stage (R)
- 2. Respiratory Event Scoring:
- Apneas, hypopneas, and respiratory effort-related arousals (RERAs) are scored according to AASM guidelines.
- 3. Arousal and Limb Movement Scoring:
- Arousals and periodic limb movements are scored based on established criteria.
- 4. Calculation of PSG Parameters: The following key PSG parameters are calculated from the scored data:
- Total Sleep Time (TST): The total duration of N1, N2, N3, and R sleep.
- Wake After Sleep Onset (WASO): The total time spent awake after the initial onset of persistent sleep.
- Latency to Persistent Sleep (LPS): The time from lights out to the first 20 consecutive epochs
 of sleep.
- Sleep Efficiency (SE): (TST / Time in Bed) x 100%.
- Sleep Stage Percentages: The percentage of TST spent in each sleep stage (N1, N2, N3, R).
- REM Sleep Latency: The time from persistent sleep onset to the first epoch of REM sleep.



Visualizations Orexin Signaling Pathway and SB-649868 Mechanism of Action

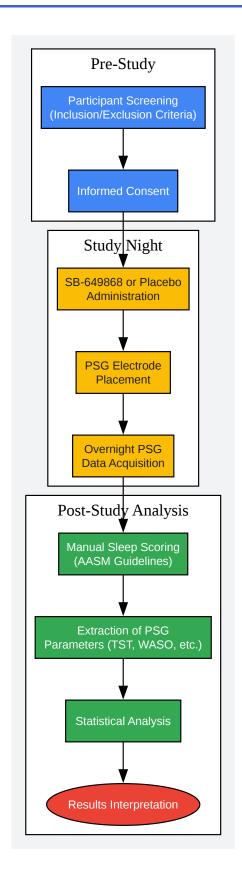


Click to download full resolution via product page

Caption: Orexin signaling pathway and the antagonistic action of SB-649868.

Experimental Workflow for PSG Analysis





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. American Academy of Sleep Medicine Guidelines, 2018 [ijhns.com]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular network map of orexin-orexin receptor signaling system PMC [pmc.ncbi.nlm.nih.gov]
- 8. pulmo-ua.com [pulmo-ua.com]
- 9. aasm.org [aasm.org]
- 10. jcsm.aasm.org [jcsm.aasm.org]
- 11. ijsm.in [ijsm.in]
- 12. dbc.fmed.edu.uy [dbc.fmed.edu.uy]
- To cite this document: BenchChem. [Application Notes and Protocols: Polysomnography (PSG) Analysis Following SB-649868 Treatment]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b1680840#polysomnography-psg-analysis-after-sb-649868-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com